![molecular formula C21H29N5O B6503129 3-(4-tert-butylphenyl)-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea CAS No. 1396884-71-1](/img/structure/B6503129.png)
3-(4-tert-butylphenyl)-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-tert-butylphenyl)-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea (3-TBPU) is a small molecule compound with a wide range of potential applications in the medical, biological, and chemical sciences. Its unique structure and properties make it a valuable tool for researchers in a variety of disciplines.
Mechanism of Action
The mechanism of action of 3-(4-tert-butylphenyl)-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as those involved in the synthesis of proteins and other cellular components. It is also believed to be involved in the regulation of certain cellular processes, such as cell growth and differentiation. In addition, 3-(4-tert-butylphenyl)-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea has been shown to interact with certain proteins and lipids, which may be involved in the regulation of certain cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-tert-butylphenyl)-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea are not yet fully understood. However, it has been shown to inhibit certain enzymes, such as those involved in the synthesis of proteins and other cellular components. In addition, 3-(4-tert-butylphenyl)-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea has been shown to interact with certain proteins and lipids, which may be involved in the regulation of certain cellular processes. Finally, 3-(4-tert-butylphenyl)-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea has been shown to affect the expression of certain genes, which may be involved in the development of certain diseases.
Advantages and Limitations for Lab Experiments
3-(4-tert-butylphenyl)-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea has several advantages for use in laboratory experiments. It is a relatively small molecule, which makes it easy to handle and manipulate. Additionally, it is relatively stable, which makes it suitable for long-term use in experiments. Finally, it is relatively inexpensive, which makes it an attractive option for many research laboratories.
However, there are also some limitations to using 3-(4-tert-butylphenyl)-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea in laboratory experiments. For example, it is not known to be toxic, but it can interact with certain proteins and lipids, which could potentially lead to undesired effects. Additionally, it is not known to be particularly soluble in water, which could limit its use in certain experiments.
Future Directions
There are a number of potential future directions for research involving 3-(4-tert-butylphenyl)-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea. For example, further research could be conducted to better understand its mechanism of action and the biochemical and physiological effects it has on cells and organisms. Additionally, further research could be conducted to explore its potential use in the development of new drugs and therapies for various diseases. Finally, further research could be conducted to explore its potential use in the study of the structure and function of DNA and the regulation of certain genes.
Synthesis Methods
3-(4-tert-butylphenyl)-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea can be synthesized using a process known as a Suzuki coupling reaction. This reaction involves the use of a palladium catalyst to join two different molecules together. In the case of 3-(4-tert-butylphenyl)-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea, the reaction involves the coupling of 4-tert-butylphenyl bromide and 1-(pyrazin-2-yl)piperidin-4-ylmethyl urea. This reaction is typically carried out in a solvent such as dichloromethane, and the product is purified by chromatography or recrystallization.
Scientific Research Applications
3-(4-tert-butylphenyl)-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea has a wide range of potential applications in scientific research. It has been used as a tool to study the structure and function of proteins, as well as to investigate the effects of drugs on cellular processes. It has also been used to study the effects of chemical and environmental stress on organisms, and to investigate the role of certain enzymes in metabolic pathways. In addition, 3-(4-tert-butylphenyl)-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea has been used to study the structure and function of DNA, as well as to investigate the role of certain genes in various diseases. Finally, 3-(4-tert-butylphenyl)-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea has been used in the development of new drugs and therapies for various diseases.
properties
IUPAC Name |
1-(4-tert-butylphenyl)-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O/c1-21(2,3)17-4-6-18(7-5-17)25-20(27)24-14-16-8-12-26(13-9-16)19-15-22-10-11-23-19/h4-7,10-11,15-16H,8-9,12-14H2,1-3H3,(H2,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMWVWNCTVXYEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Tert-butylphenyl)-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.